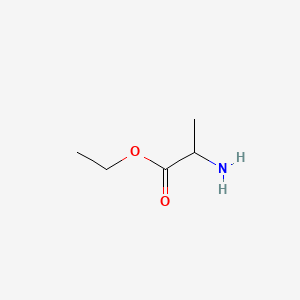

Ethyl 2-aminopropanoate

Description

Ethyl 2-aminopropanoate, also known as ethyl alaninate or ethyl α-aminopropionate, is an ester derivative of the amino acid alanine. Its hydrochloride salt form (CAS 617-27-6) is a white crystalline solid with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is synthesized via esterification of alanine using ethanol and thionyl chloride (SOCl₂), followed by crystallization under reduced pressure . The compound is characterized by distinct spectroscopic properties, including a triplet (δ 1.31 ppm) and quartet (δ 4.29 ppm) in its ¹H NMR spectrum, corresponding to the ethyl group, and a methine proton resonance at δ 4.73 ppm .

Ethyl 2-aminopropanoate serves as a key intermediate in organic synthesis, particularly in the preparation of heterocycles (e.g., pyrroles, pyrimidinones) and pharmaceuticals, such as fungicidal picolinamides . Its chiral (S)-enantiomer, ethyl L-alaninate hydrochloride (CAS 1115-59-9), is widely used in asymmetric synthesis and peptide chemistry .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXZHNBBCHEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902534 | |

| Record name | NoName_3047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-75-5 | |

| Record name | Ethyl alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in ethyl 2-aminopropanoate undergoes hydrolysis under acidic or basic conditions to yield 2-aminopropanoic acid (alanine) and ethanol.

Reaction Conditions and Outcomes

Mechanism :

-

Acidic hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylic acid.

-

Basic hydrolysis : Hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt.

Nucleophilic Substitution at the Amino Group

The primary amine participates in nucleophilic substitution reactions, forming Schiff bases or urea derivatives.

Example: Reaction with Carbonyl Compounds

Ethyl 2-aminopropanoate reacts with 3-formylchromone to form pyrrole derivatives.

| Reactants | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| 3-Formylchromone + ethyl 2-aminopropanoate | Ethanol, reflux, 8h | 3-Benzoyl-2-(4-oxo-4H-chromen-3-yl)pyrrole | 78% |

Mechanism :

-

The amine attacks the aldehyde carbonyl, forming an imine intermediate.

-

Cyclization occurs via intramolecular attack, followed by dehydration to yield the pyrrole.

Cyclization and Condensation Reactions

Ethyl 2-aminopropanoate participates in multicomponent reactions (MCRs) to form heterocyclic compounds.

Case Study: Zinc-Mediated Mannich Reaction

A three-component reaction involving benzyl bromide, p-anisidine, and ethyl glyoxylate produces a protected α-amino ester.

| Reactants | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Benzyl bromide + p-anisidine + ethyl glyoxylate | THF, Zn, 25°C, 3h | Ethyl 2-((4-methoxyphenyl)amino)-3-phenylpropanoate | 89% |

Mechanism :

-

Zinc mediates the formation of a benzylzinc intermediate.

-

Sequential nucleophilic additions and imine formation yield the final product.

Comparative Reactivity with Analogues

Ethyl 2-aminopropanoate exhibits distinct reactivity compared to structurally related esters:

| Compound | Key Reaction | Product | Notes |

|---|---|---|---|

| Ethyl 2-aminopropanoate | Reaction with 3-formylchromone | Pyrrole derivatives | Higher yields due to unhindered amine |

| Ethyl 2-amino-2-phenylethanoate | Same reaction | Similar pyrroles | Steric hindrance reduces reaction rate |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-2-Methylpropanoate (CAS 1113-49-1)

- Structure : Features a methyl substituent on the α-carbon, yielding a branched structure (CH₃-C(NH₂)(COOEt)-CH₃).

- Synthesis: Prepared via esterification of 2-aminoisobutyric acid.

- Applications: Used in peptide mimetics and as a building block for non-proteinogenic amino acids. Its steric bulk influences reaction kinetics in nucleophilic substitutions .

Ethyl 2-Methylpropanoate (Ethyl Isobutyrate, CAS 97-62-1)

- Structure: Lacks the amino group, with a methyl branch at the β-position (CH₃-C(COOEt)-CH₃).

- Properties: A volatile ester with a fruity odor, used in flavoring agents.

- Analytical Use: Deuterated analogs (e.g., d5-ethyl 2-methylpropanoate) serve as internal standards in GC-MS for quantifying volatile organic compounds .

Ethyl 2-Methyl-2-(Methylamino)Propanoate (CAS 58743-30-9)

- Structure: Contains both methyl and methylamino groups on the α-carbon (CH₃-C(NHCH₃)(COOEt)-CH₃).

- Safety : Classified as hazardous (H315-H319-H335) due to skin/eye irritation and respiratory sensitization risks .

- Synthesis: Likely derived from reductive alkylation of ethyl 2-amino-2-methylpropanoate, introducing an additional methyl group to the amine .

Comparative Data Table

Key Research Findings

Reactivity Differences: Ethyl 2-aminopropanoate undergoes cyclocondensation with aldehydes to form pyrroles (39–44% yields), while its 2-methylpropanoate analog lacks this reactivity due to the absence of an amino group . The α-methyl group in ethyl 2-amino-2-methylpropanoate reduces nucleophilicity, slowing acylation reactions compared to the parent compound .

Chiral Utility: The (S)-enantiomer of ethyl 2-aminopropanoate is critical in synthesizing chiral dipeptides, such as (S)-tert-butyl 2-aminopropanoate derivatives, which show 90% coupling efficiency in peptide bond formation .

Industrial Relevance: Ethyl 2-aminopropanoate derivatives are used in fungicide development, e.g., coupling with 4-methoxy-3-hydroxypicolinic acid to enhance agrochemical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.